molecular formula C21H24N4OS B11080645 1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one

1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-5(7H)-one

Cat. No.: B11080645
M. Wt: 380.5 g/mol
InChI Key: AXZYZBLIKSBHFE-UHFFFAOYSA-N
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Description

1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom

Preparation Methods

The synthesis of 1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the triazoloquinazoline core, followed by the introduction of the spirocyclohexane ring and the ethylthio and methyl groups. Common reagents used in these reactions include various oxidizing agents, catalysts, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Chemical Reactions Analysis

1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts to control the reaction environment and achieve the desired products.

Scientific Research Applications

1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and design.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one can be compared with other similar compounds, such as:

    Spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline] derivatives: These compounds share a similar core structure but may have different functional groups, leading to variations in their chemical and biological properties.

    Triazoloquinazoline derivatives: These compounds lack the spirocyclohexane ring but have similar triazoloquinazoline cores, offering insights into the role of the spiro connection in modulating activity.

    Quinazoline derivatives: These compounds have a quinazoline core but may lack the triazolo and spiro components, providing a basis for understanding the contributions of each structural element.

The uniqueness of 1-(Ethylthio)-4-methyl-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1’-cyclohexan]-5(7H)-one lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H24N4OS

Molecular Weight

380.5 g/mol

IUPAC Name

16-ethylsulfanyl-12-methylspiro[12,14,15,17-tetrazatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,13,15-hexaene-9,1'-cyclohexane]-11-one

InChI

InChI=1S/C21H24N4OS/c1-3-27-20-23-22-19-24(2)18(26)16-17(25(19)20)15-10-6-5-9-14(15)13-21(16)11-7-4-8-12-21/h5-6,9-10H,3-4,7-8,11-13H2,1-2H3

InChI Key

AXZYZBLIKSBHFE-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C2N1C3=C(C(=O)N2C)C4(CCCCC4)CC5=CC=CC=C53

Origin of Product

United States

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